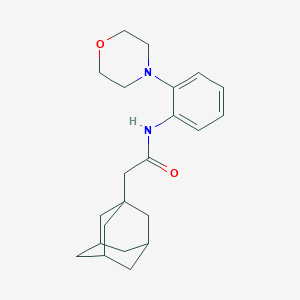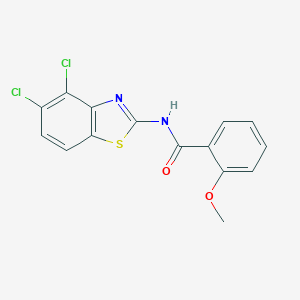![molecular formula C17H16BrNO4 B244545 Methyl 4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B244545.png)
Methyl 4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate is a chemical compound that is commonly used in scientific research. It is also known as BMB and is a member of the benzoylphenylurea (BPU) family of insecticides. This compound has been shown to have a variety of biochemical and physiological effects, and it is used in a number of different research applications.
Wirkmechanismus
The mechanism of action of methyl 4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate involves the inhibition of chitin synthesis in insects. Chitin is a key component of the exoskeleton of insects, and its inhibition leads to the death of the insect.
Biochemical and Physiological Effects:
Methyl 4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate has a number of different biochemical and physiological effects. It has been shown to have an impact on the growth and development of insects, as well as on their feeding behavior. Additionally, this compound has been shown to have an effect on the reproductive system of insects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate in lab experiments is its effectiveness as an insecticide. This compound has been shown to be highly effective against a variety of insect pests, making it a valuable tool for researchers studying insect behavior and physiology. However, there are also limitations to the use of this compound, including the potential for toxicity to non-target organisms.
Zukünftige Richtungen
There are a number of different future directions for research involving methyl 4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate. One area of interest is the development of new insecticides based on this compound. Additionally, there is potential for research into the impact of this compound on non-target organisms, as well as its potential use in integrated pest management strategies. Finally, there is potential for research into the mechanism of action of this compound, and how it can be optimized for use in different settings.
Synthesemethoden
The synthesis of methyl 4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate involves several steps. The first step is the reaction of 5-bromo-2-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with methyl 4-aminobenzoate to form the desired product.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate has a number of different research applications. One of the most common uses of this compound is as an insecticide. It has been shown to be effective against a variety of insect pests, including the tobacco budworm and the cotton bollworm.
Eigenschaften
Molekularformel |
C17H16BrNO4 |
|---|---|
Molekulargewicht |
378.2 g/mol |
IUPAC-Name |
methyl 4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H16BrNO4/c1-10-8-12(18)9-14(15(10)22-2)16(20)19-13-6-4-11(5-7-13)17(21)23-3/h4-9H,1-3H3,(H,19,20) |
InChI-Schlüssel |
PWVOQLNEZNRXJK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)C(=O)OC)OC |
Kanonische SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244463.png)
![N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244467.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methylbenzamide](/img/structure/B244468.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244471.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B244474.png)
![3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B244475.png)
![3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide](/img/structure/B244477.png)

![3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244480.png)
![2-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244481.png)


![N-{3-[(4-ethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244484.png)
![N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244486.png)